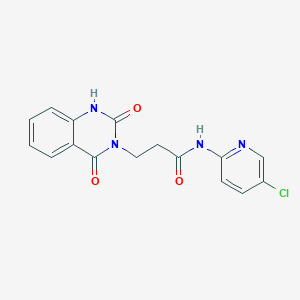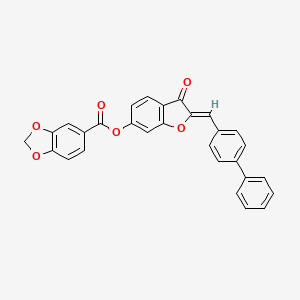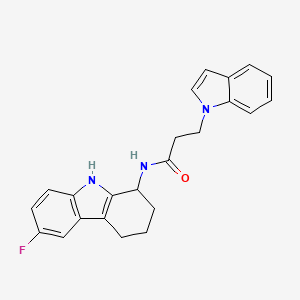
N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide, also known by its chemical formula C₁₄H₉ClN₄O₃, is a synthetic organic compound. It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo oxidation reactions, leading to various oxidation states of the nitrogen and carbon atoms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Reduction: Reduction of the quinazolinone moiety may yield different derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Substitution: Alkyl halides or aryl halides can be used for substitution reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are suitable reducing agents.
- Oxidation may lead to hydroxylated or carbonylated derivatives.
- Substitution can yield various analogs with modified substituents.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide finds applications in:
Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Industry: It could serve as a precursor for other quinazolinone-based compounds.
Mechanism of Action
The compound’s mechanism of action involves:
Target Binding: It likely interacts with specific protein targets.
Cellular Signaling: Modulation of signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other quinazolinone derivatives, such as gefitinib and erlotinib, share structural similarities.
Uniqueness: N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide’s unique features set it apart from related compounds.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.
: Reference: ChemSpider
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C16H13ClN4O3/c17-10-5-6-13(18-9-10)20-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-16(21)24/h1-6,9H,7-8H2,(H,19,24)(H,18,20,22) |
InChI Key |
GTMUBARCBBDOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}tryptophan](/img/structure/B11149023.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11149039.png)


![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11149088.png)
![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
